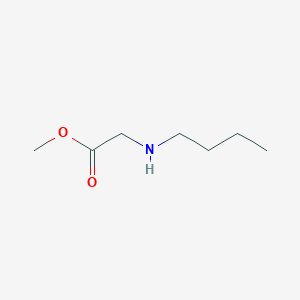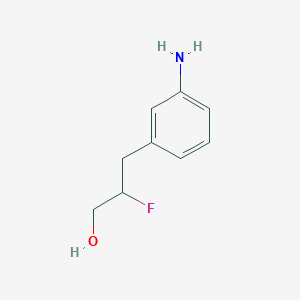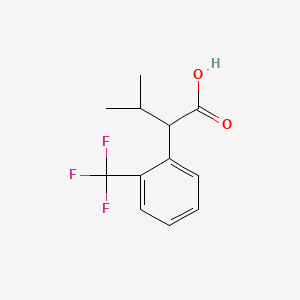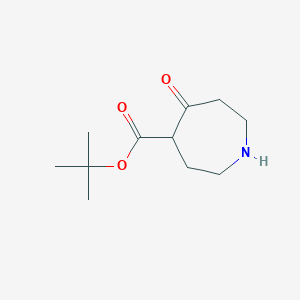
Benzyl (cyano(pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl carbamate , has the chemical formula C8H9NO2. It is a white to light beige crystalline compound with a melting point of 86-89 °C . This compound serves as an important intermediate in organic synthesis.
Preparation Methods
a. Synthesis: Benzyl carbamate can be synthesized through the reaction of benzyl chloroformate (chloromethyl phenyl carbonate) with ammonia. Here’s the procedure:
- Benzyl chloroformate reacts with ammonia in the presence of vigorous stirring.
- The reaction mixture is allowed to stand at room temperature for 30 minutes.
- The resulting precipitate is filtered, washed, and dried to obtain benzyl carbamate.
b. Industrial Production: While laboratory-scale synthesis is common, industrial production methods may involve variations of the above process or alternative routes.
Chemical Reactions Analysis
Benzyl carbamate participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, benzyl carbamate hydrolyzes to yield benzylamine and carbon dioxide.
Amidation: It can react with amines to form ureas.
Hofmann Rearrangement: Benzyl carbamate can undergo the Hofmann rearrangement to yield methyl or benzyl carbamates.
Common reagents include ammonia, amines, and acid/base catalysts. The major products depend on the specific reaction conditions.
Scientific Research Applications
Benzyl carbamate finds applications in:
Organic Synthesis: As an intermediate, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pesticides and Herbicides: Some derivatives exhibit pesticidal properties.
Mechanism of Action
The exact mechanism by which benzyl carbamate exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While benzyl carbamate is unique in its structure, similar compounds include other carbamates, such as phenylmethyl carbamate and related ureas.
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl N-[cyano(pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H13N3O2/c16-9-14(13-7-4-8-17-10-13)18-15(19)20-11-12-5-2-1-3-6-12/h1-8,10,14H,11H2,(H,18,19) |
InChI Key |
VDSWLHJIVLFOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)


![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)



![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)


